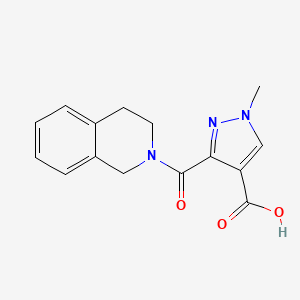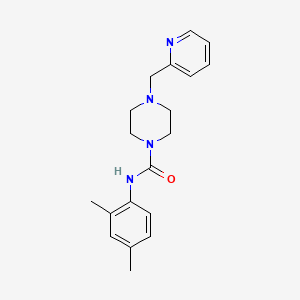![molecular formula C18H15F3N6O2 B4616549 methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616549.png)
methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate
Vue d'ensemble
Description
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their diverse biological activities and their presence in many pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones can be obtained through the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, which are prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates by reaction with dimethylformamide dimethylacetal (Bruni et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of multiple rings, including pyrazole, pyrimidine, and pyridine moieties. The specific arrangement and substitution patterns of these rings significantly influence the compound's chemical properties and reactivity.
Chemical Reactions and Properties
Compounds like methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate can undergo various chemical reactions, including nucleophilic additions, cycloadditions, and electrophilic substitutions. For example, a novel reaction between 2-amino-5-arylazonicotinonitriles and dimethylformamide dimethylacetal (DMF-DMA) can lead to the formation of new pyrazolo[3,4-c]pyridine derivatives, showcasing the compound's reactivity and potential for generating new molecules (Behbehani et al., 2013).
Applications De Recherche Scientifique
Insecticidal and Antibacterial Potential
Research on pyrimidine linked pyrazole heterocyclics, which are structurally related to the compound , has shown their effectiveness as insecticides and antibacterial agents. The study by Deohate and Palaspagar (2020) details the synthesis of these compounds and their potential applications in combating Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).
Synthesis of Heterocyclic Systems
The compound has been used in the synthesis of various heterocyclic systems. Stanovnik et al. (1990) explored its use in creating derivatives of pyrido[1,2-a]pyrimidine and other related structures, highlighting its versatility as a reagent in chemical synthesis (Stanovnik et al., 1990).
Antiviral Properties
A study by Munier-Lehmann et al. (2015) discovered that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable antiviral properties. The research focused on their inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme, revealing a potential application in antiviral drug development (Munier-Lehmann et al., 2015).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This study highlights the compound's potential in the development of new therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).
COX-2 Inhibitors
Almansa et al. (2001) reported on the synthesis of bicyclic pyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of cyclooxygenase-2 (COX-2). These findings are significant for the development of drugs targeting COX-2, an enzyme associated with inflammation and pain (Almansa et al., 2001).
Propriétés
IUPAC Name |
methyl 4-(1,3-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O2/c1-8-5-13(18(19,20)21)23-15-14(8)16-22-11(10-7-26(3)24-9(10)2)6-12(17(28)29-4)27(16)25-15/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPHMSNIHVSLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=CN(N=C4C)C)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4616471.png)
![ethyl 2-[(N,N-dimethylglycyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4616475.png)
![3-methyl-5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B4616476.png)
![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)


![ethyl 5-acetyl-2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4616499.png)
![4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4616502.png)
![N-benzyl-2-{2-bromo-6-methoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4616525.png)
![4-chloro-N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4616534.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4616541.png)
![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B4616557.png)
![N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616568.png)